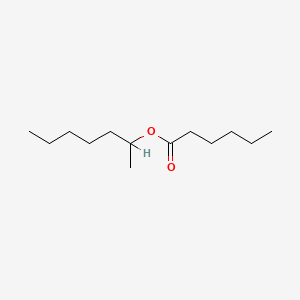
2-Heptyl capronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester formed from hexanoic acid and 1-methylhexanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl capronate can be synthesized through the esterification reaction between hexanoic acid and 1-methylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 1-methylhexyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl capronate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-methylhexanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
2-Heptyl capronate has various applications in scientific research:
Mechanism of Action
The mechanism of action of hexanoic acid, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it has been shown to induce resistance against pathogens by modulating the jasmonic acid signaling pathway . In other applications, its effects are mediated through its chemical properties as an ester, which allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
2-Heptyl capronate can be compared with other esters such as:
Hexanoic acid, isopropyl ester: Similar in structure but with different alcohol component (isopropanol instead of 1-methylhexanol).
Ethyl acetate: A smaller ester with different properties and uses.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and 1-methylhexanol, which imparts distinct physical and chemical properties, making it suitable for specialized applications in fragrances and flavors .
Properties
CAS No. |
6624-58-4 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
heptan-2-yl hexanoate |
InChI |
InChI=1S/C13H26O2/c1-4-6-8-10-12(3)15-13(14)11-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
PPQPRIGCIRJGJH-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)OC(=O)CCCCC |
Canonical SMILES |
CCCCCC(C)OC(=O)CCCCC |
Key on ui other cas no. |
6624-58-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















